molecular formula C24H19F2NO4S B2949693 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866810-18-6

6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one

Katalognummer B2949693
CAS-Nummer: 866810-18-6
Molekulargewicht: 455.48
InChI-Schlüssel: MDITUXWOYQGQNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is a synthetic compound that belongs to the class of quinoline-based sulfonamides. It is commonly referred to as EF1, and it has been the subject of extensive research due to its potential pharmacological properties. EF1 has been found to have a wide range of applications in scientific research, particularly in the fields of cancer treatment and drug development.

Wirkmechanismus

The mechanism of action of EF1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. EF1 has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.
Biochemical and Physiological Effects:
EF1 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, EF1 has been found to have anti-inflammatory and anti-oxidant properties. EF1 has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using EF1 in lab experiments is its potency and specificity. EF1 has been found to be effective at low concentrations and has a high degree of selectivity for cancer cells. However, one of the limitations of using EF1 in lab experiments is its toxicity. EF1 has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on EF1. One area of research is in the development of new cancer treatments that are based on EF1. Researchers are also looking at ways to improve the potency and selectivity of EF1, as well as investigating its potential as a therapeutic agent for other diseases. Additionally, researchers are exploring the use of EF1 in combination with other drugs or therapies to enhance its effectiveness and reduce its toxicity.

Synthesemethoden

EF1 can be synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The synthesis starts with the condensation of 2-fluorobenzylamine and 4-fluorobenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 6-ethoxy-4-chloroquinoline-3-carbaldehyde in the presence of a base to form the quinoline-based sulfonamide. The final step involves the removal of the protecting group to obtain EF1 in its pure form.

Wissenschaftliche Forschungsanwendungen

EF1 has been found to have a wide range of scientific research applications. One of the most promising areas of research is in the development of new cancer treatments. EF1 has been shown to have potent anti-cancer properties and has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. EF1 has also been found to have potential as a therapeutic agent for other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

Eigenschaften

IUPAC Name

6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4S/c1-2-31-18-9-12-22-20(13-18)24(28)23(32(29,30)19-10-7-17(25)8-11-19)15-27(22)14-16-5-3-4-6-21(16)26/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDITUXWOYQGQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.